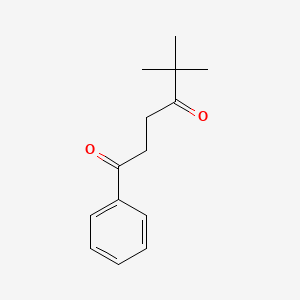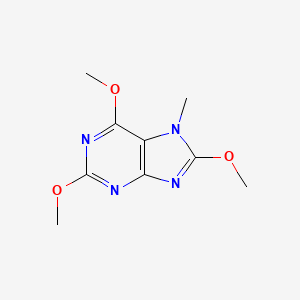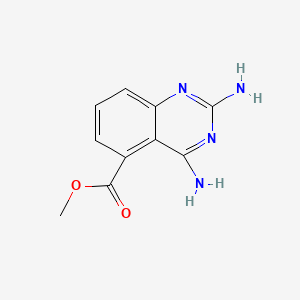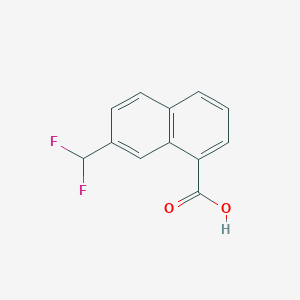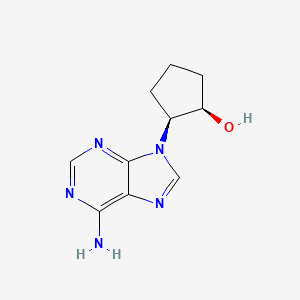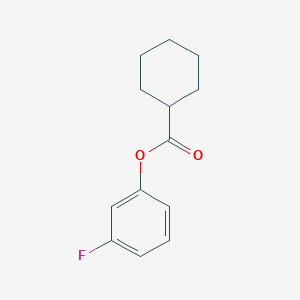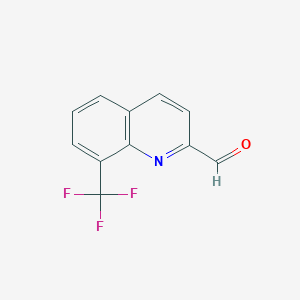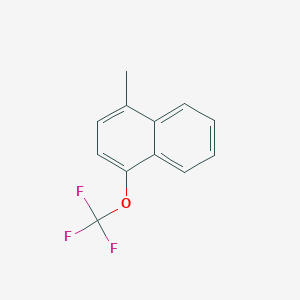
1-Methyl-4-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H9F3O and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthalene ring, which is further substituted with a methyl group at the 1-position. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
. These reagents have been developed to overcome the challenges associated with the synthesis of trifluoromethoxy-containing compounds, such as the volatility and reactivity of traditional reagents.
Análisis De Reacciones Químicas
1-Methyl-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-Methyl-4-(trifluoromethoxy)naphthalene has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-4-(trifluoromethoxy)naphthalene can be compared with other trifluoromethoxy-containing compounds, such as:
1-Methyl-4-(trifluoromethyl)naphthalene: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group attached to a benzene ring with a nitrile group.
4-(Trifluoromethoxy)phenol: Features a trifluoromethoxy group on a phenol ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H9F3O |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-methyl-4-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-6-7-11(16-12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 |
Clave InChI |
BHUBRZUABDPHDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



